molecular formula C16H16F3N3O B10944999 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B10944999
M. Wt: 323.31 g/mol
InChI Key: KJGUNRCZDDPRTA-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C16H16F3N3O. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of a trifluoromethyl group and a cyclopropyl ring in its structure makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of ethanol and glacial acetic acid under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol (4.8:0.2) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the cyclopropyl ring can undergo substitution reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide
  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Compared to these compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity .

Properties

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H16F3N3O/c1-10-3-2-4-12(7-10)20-15(23)9-22-13(11-5-6-11)8-14(21-22)16(17,18)19/h2-4,7-8,11H,5-6,9H2,1H3,(H,20,23)

InChI Key

KJGUNRCZDDPRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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